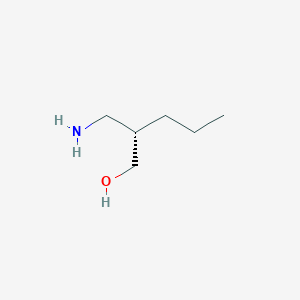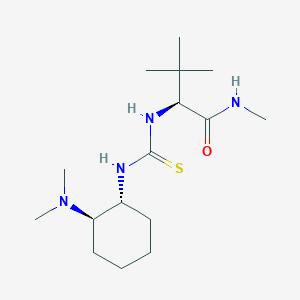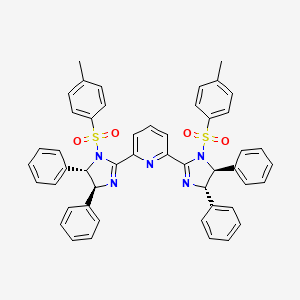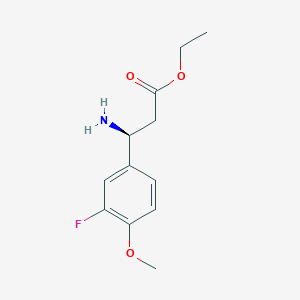
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is a nitrogen-containing heterocyclic compound It belongs to the class of 1,6-dihydropyridines, which are known for their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves the reaction of ethyl 2-cyano-3-ethoxyacrylate with N1, N3-diarylmalonamides. This reaction typically requires heating in the presence of a base such as triethylamine or sodium ethoxide . The reaction proceeds through a nucleophilic vinylic substitution, leading to the formation of an intermediate Michael adduct, which then undergoes intramolecular heterocyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Hydroxyl-substituted dihydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby exerting its antibacterial or antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
Ethyl 4-amino-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 4-position and the oxo group at the 6-position make it a versatile intermediate for further chemical modifications, leading to a wide range of biologically active derivatives .
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl 4-amino-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)5-4-10-7(11)3-6(5)9/h3-4H,2H2,1H3,(H3,9,10,11) |
Clave InChI |
CQDUOYLIROJKHP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC(=O)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 2-methyl-3,5-dioxo-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B12956733.png)

![6-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12956740.png)

![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)





